molecular formula C7H13NO2 B1337775 1-(4-羟基哌啶-1-基)乙酮 CAS No. 4045-22-1

1-(4-羟基哌啶-1-基)乙酮

货号 B1337775
CAS 编号: 4045-22-1
分子量: 143.18 g/mol
InChI 键: KZPIFQYDCVCSDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-Hydroxypiperidin-1-yl)ethanone is a chemical of interest in various synthetic and analytical chemistry studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related hydroxypiperidin-1-yl compounds has been explored through various methods. For instance, electrochemical synthesis has been used to generate arylthiobenzazoles from similar compounds, indicating that electrochemical methods could potentially be applied to the synthesis of 1-(4-Hydroxypiperidin-1-yl)ethanone . Additionally, diastereoselective synthesis methods using Cu(I)-catalyzed reductive aldol cyclization have been reported for the preparation of 4-hydroxypiperidin-2-ones, which suggests that similar catalytic strategies might be adapted for the synthesis of the compound .

Molecular Structure Analysis

Crystallographic studies have provided detailed insights into the molecular structure of related compounds. For example, the crystal structure of a compound with a 4-hydroxypiperidin-1-yl moiety has been determined, revealing specific dihedral angles and hydrogen bonding patterns . This information could be extrapolated to predict the molecular structure and intermolecular interactions of 1-(4-Hydroxypiperidin-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of similar hydroxypiperidin compounds has been studied, showing that they can participate in various chemical reactions. For instance, the electrochemical oxidation of a related compound leads to Michael addition reactions . This suggests that 1-(4-Hydroxypiperidin-1-yl)ethanone could also undergo similar reactions under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized using techniques such as vibrational spectroscopy and density functional theory (DFT) calculations . These studies provide valuable information on vibrational frequencies, HOMO-LUMO analysis, and potential energy distributions, which are essential for understanding the properties of 1-(4-Hydroxypiperidin-1-yl)ethanone. Additionally, polymorphism and phase transitions have been observed in related compounds, which could be relevant for the physical characterization of the compound of interest .

科学研究应用

合成与表征

研究人员已经开发了与“1-(4-羟基哌啶-1-基)乙酮”相关化合物的合成和表征方法,探索它们的结构和潜在应用。例如,通过类似化合物的氧化合成新的取代苯基哌啶,展示了在水溶液中高原子经济性合成苯基哌啶衍生物的环保方法的发展(Nematollahi & Amani, 2011)。此外,从(4-羟基哌啶-1-基)四氟和八氟己酮合成1-[4-(1,3-二芳基-4,5-二氢-1H-吡唑-5-基)-2,3,5,6-四氟苯基]哌啶-4-醇及其丙烯酸酯,进一步突显了该化合物在制备荧光薄膜中的实用性(Soboleva et al., 2017)。

生物活性

多项研究已经突出了“1-(4-羟基哌啶-1-基)乙酮”衍生物的潜在生物活性。例如,与该化合物密切相关的吲哚衍生物已经显示出作为神经退行性疾病双效药物的潜力,结合了在GluN2B含NMDA受体上的强力配体活性和抗氧化性质,这可能有助于它们的神经保护效果(Buemi et al., 2013)。这种双重活性突显了该化合物在神经系统疾病药物开发中的相关性。

晶体学分析

晶体学研究为“1-(4-羟基哌啶-1-基)乙酮”衍生物的结构提供了见解,有助于理解它们的化学行为和与其他分子的相互作用。包含4-羟基哌啶-1-基和4-哌啶-1-基取代基的加合物的晶体结构分析,揭示了可能影响它们生物活性和材料性质的空间排列(Revathi et al., 2015)。

非线性光学性质

对“1-(4-羟基哌啶-1-基)乙酮”衍生物的非线性光学性质的研究已经确定了在新材料开发中的潜在应用。合成和表征具有潜在非线性光学(NLO)活性的哌啶衍生物,表明由于其硬度和二次谐波产生效率,它适用于器件应用,表明其在NLO器件的制备中的实用性(Revathi et al., 2018)。

安全和危害

The safety data sheet for this compound indicates that it may cause skin and eye irritation. Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing and eye protection .

Relevant Papers The compound “1-(4-Hydroxypiperidin-1-yl)ethanone” has been mentioned in various papers. For instance, it has been used in the synthesis of pyrimidine derivatives containing the 4-hydroxypiperidine group . Another paper discusses the synthesis and therapeutic potential of imidazole containing compounds .

属性

IUPAC Name

1-(4-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-2-7(10)3-5-8/h7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPIFQYDCVCSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444253
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxypiperidin-1-yl)ethanone

CAS RN

4045-22-1
Record name 1-(4-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-hydroxypiperidine (0.534 g, 5.3 mmol) was dissolved in methylene chloride (50 mL). The solution was cooled to −78° C. and triethylamine (1.10 mL, 7.95 mmol) was added. Acetyl chloride (0.33 mL, 4.77 mmol) was added dropwise to the mixture. The mixture was warmed to r.t., concentrated under reduced pressure and purified using silica gel chromatography (50% ethyl acetate in hexanes) to give the title compound (0.540 g, 80%) as an oil.
Quantity
0.534 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.33 mL
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) mixture of NaBH4 (2.15 g, 0.057 mol) and isopropanol (70 mL) was added N-acetyl-4-piperidone (8.00 g, 0.057 mol). The mixture was allowed to warm to room temperature and stirred for 16 hours. CO2 was bubbled into the reaction mixture, EtOAc (120 mL) was added, and the precipitate was removed by filtration. The filtrate was concentrated to give 8.0 g (100%) of N-acetyl-4-hydroxypiperidine as a colorless oil.
Name
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxypiperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxypiperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxypiperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxypiperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxypiperidin-1-yl)ethanone
Reactant of Route 6
1-(4-Hydroxypiperidin-1-yl)ethanone

Citations

For This Compound
6
Citations
A Inam, RL Van Zyl, NJ van Vuuren, CT Chen… - RSC Advances, 2015 - pubs.rsc.org
In an endeavour to develop efficacious antiprotozoal agents 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and screened in vitro against the HM1 : …
Number of citations: 15 0-pubs-rsc-org.brum.beds.ac.uk
Y Zhu, N Sun, M Yu, H Guo, Q Xie, Y Wang - European Journal of …, 2019 - Elsevier
A series of aryl-substituted indole and indoline derivatives were discovered as novel RORγt agonists by a scaffold-based hybridization of the reported RORγt agonists 1 and 2. SAR …
F Kathrada, A Inam, A Azam - African Journal of Biomedical Research, 2023 - ajol.info
The widespread resistance to current antimalarial agents adds to the great burden of malaria. This study evaluated the antimalarial activity of novel compounds against the Plasmodium …
Number of citations: 3 www.ajol.info
R Kucznierz, F Grams, H Leinert… - Journal of medicinal …, 1998 - ACS Publications
Derivatives of (2-amidino-1,2,3,4-tetrahydro-isoquinolin-7-yloxy)phenylacetic acid (TIPAC) were developed as inhibitors of factor Xa (fXa). The compounds are prepared using 15 …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
X Deng, F Salgado-Polo, T Shao, Z Xiao… - Journal of Medicinal …, 2021 - ACS Publications
Autotaxin (ATX) is a secreted phosphodiesterase that has been implicated in a remarkably wide array of pathologies, especially in fibrosis and cancer. While ATX inhibitors have …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
B Denoo - 2019 - biblio.ugent.be
The main subjects of this work can be divided into two parts which in total contain 5 experimental, 2 theoretical and 2 concluding chapters. The first part focusses on interdisciplinary …
Number of citations: 2 biblio.ugent.be

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。